molecular formula C7H4Br2F2O B1404770 2,4-Dibromo-1-(difluoromethoxy)benzene CAS No. 1417567-95-3

2,4-Dibromo-1-(difluoromethoxy)benzene

Cat. No.: B1404770
CAS No.: 1417567-95-3
M. Wt: 301.91 g/mol
InChI Key: BGYPGHZJFUWWGQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(difluoromethoxy)benzene: is an organic compound with the molecular formula C7H4Br2F2O and a molecular weight of 301.91 g/mol . It is a derivative of benzene, where two bromine atoms and a difluoromethoxy group are substituted at the 2, 4, and 1 positions, respectively. This compound is typically a white to yellow solid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Scientific Research Applications

Chemistry: : 2,4-Dibromo-1-(difluoromethoxy)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .

Biology and Medicine: : In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new biological activities and mechanisms of action .

Industry: : This compound is used in the production of advanced materials, including polymers and resins. Its reactivity and stability make it suitable for various industrial applications .

Properties

IUPAC Name

2,4-dibromo-1-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYPGHZJFUWWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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